molecular formula C7H4BrFN2 B581069 3-Bromo-7-fluoroimidazo[1,2-a]pyridine CAS No. 1263058-67-8

3-Bromo-7-fluoroimidazo[1,2-a]pyridine

Cat. No.: B581069
CAS No.: 1263058-67-8
M. Wt: 215.025
InChI Key: JIWHAZGZFYOGCD-UHFFFAOYSA-N
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Description

3-Bromo-7-fluoroimidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the third position and a fluorine atom at the seventh position on the imidazo[1,2-a]pyridine ring. It has a molecular formula of C7H4BrFN2 and a molecular weight of 215.02 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-fluoroimidazo[1,2-a]pyridine typically involves the bromination and fluorination of imidazo[1,2-a]pyridine derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-7-fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .

Comparison with Similar Compounds

  • 3-Bromo-6-fluoroimidazo[1,2-a]pyridine
  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
  • Other imidazo[1,2-a]pyridine derivatives

Comparison: Compared to other similar compounds, 3-Bromo-7-fluoroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of both bromine and fluorine atoms at specific positions can influence its reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

3-bromo-7-fluoroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-6-4-10-7-3-5(9)1-2-11(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWHAZGZFYOGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2Br)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858589
Record name 3-Bromo-7-fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263058-67-8
Record name 3-Bromo-7-fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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